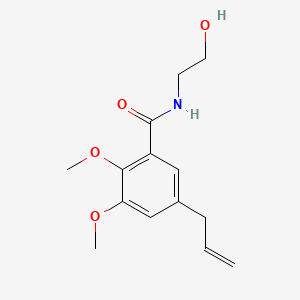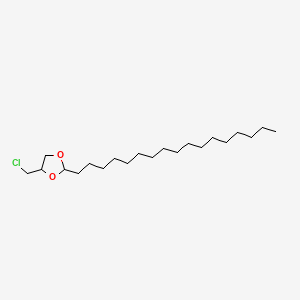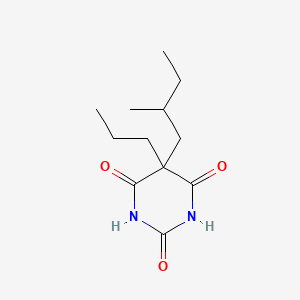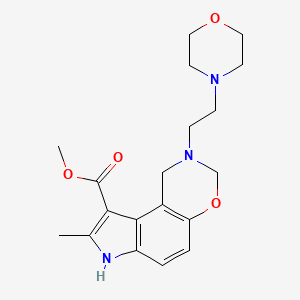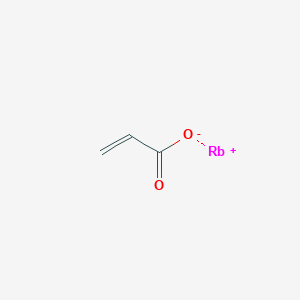
Acrylic acid,rubidium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylic acid, rubidium salt (CAS number: 59348-05-9) is a chemical compound consisting of acrylic acid and rubidium ions. It is a derivative of acrylic acid, which is a versatile monomer used in the production of various polymers and copolymers. Rubidium, a Group 1 alkali metal, forms a salt with acrylic acid, resulting in this unique compound.
Synthetic Routes and Reaction Conditions:
Direct Reaction: Acrylic acid can be directly reacted with rubidium hydroxide (RbOH) to form acrylic acid, rubidium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions.
Ion Exchange: Another method involves the ion exchange process, where a sodium salt of acrylic acid is treated with rubidium chloride (RbCl) to replace sodium ions with rubidium ions.
Industrial Production Methods: Industrial production of acrylic acid, rubidium salt involves large-scale synthesis using the direct reaction method. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: Acrylic acid, rubidium salt can undergo oxidation reactions to form various oxidized products, such as acrylic acid derivatives.
Reduction: Reduction reactions can convert acrylic acid, rubidium salt into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation reactions.
Major Products Formed:
Oxidation: Acrylic acid derivatives, such as acrylates.
Reduction: Alcohols derived from acrylic acid.
Substitution: Esters and amides of acrylic acid.
Scientific Research Applications
Acrylic acid, rubidium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and polymerization reactions.
Biology: The compound is utilized in biological studies to investigate cell membrane interactions and ion transport mechanisms.
Industry: Acrylic acid, rubidium salt is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which acrylic acid, rubidium salt exerts its effects involves its interaction with biological molecules and pathways. The rubidium ion can influence ion channels and cellular signaling pathways, while the acrylic acid moiety can participate in chemical reactions and polymerization processes.
Molecular Targets and Pathways:
Ion channels: Rubidium ions can modulate the activity of various ion channels, affecting cellular functions.
Signaling pathways: Acrylic acid derivatives can interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Acrylic acid, sodium salt
Acrylic acid, potassium salt
Acrylic acid, lithium salt
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C3H3O2Rb |
|---|---|
Molecular Weight |
156.52 g/mol |
IUPAC Name |
prop-2-enoate;rubidium(1+) |
InChI |
InChI=1S/C3H4O2.Rb/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
InChI Key |
OJFFFGGTNMFGIH-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)[O-].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(tert-butyl)-](/img/structure/B15348805.png)
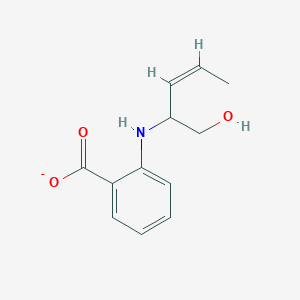

![Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B15348840.png)
![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)
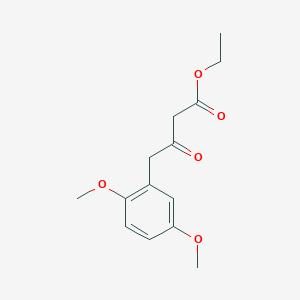
![Bicyclo[2.2.1]heptane-2,7-diol](/img/structure/B15348859.png)

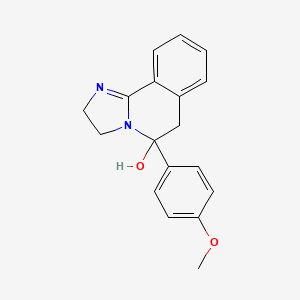
![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)
